N-(2-Chloro-3-ethoxyphenyl)-N'-(4-ethoxyphenyl)thiourea
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Overview
Description
Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- is an organic compound belonging to the thiourea family Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- typically involves the reaction of 2-chloro-3-ethoxyaniline with 4-ethoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Thiourea,N-(2-chlorophenyl)-N’-(4-ethoxyphenyl)-
- Thiourea,N-(2-ethoxyphenyl)-N’-(4-ethoxyphenyl)-
- Thiourea,N-(2-chloro-3-methoxyphenyl)-N’-(4-ethoxyphenyl)-
Uniqueness
Thiourea,N-(2-chloro-3-ethoxyphenyl)-N’-(4-ethoxyphenyl)- stands out due to the presence of both chloro and ethoxy substituents on the phenyl rings. This combination of functional groups imparts unique chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
873998-64-2 |
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Molecular Formula |
C17H19ClN2O2S |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
1-(2-chloro-3-ethoxyphenyl)-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H19ClN2O2S/c1-3-21-13-10-8-12(9-11-13)19-17(23)20-14-6-5-7-15(16(14)18)22-4-2/h5-11H,3-4H2,1-2H3,(H2,19,20,23) |
InChI Key |
WRUGUWJLBJVBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=C(C(=CC=C2)OCC)Cl |
Origin of Product |
United States |
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